ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC19994133
InChI: InChI=1S/C19H24N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)17(24)8-5-9-23-14-20-16-7-4-3-6-15(16)18(23)25/h3-4,6-7,14H,2,5,8-13H2,1H3
SMILES:
Molecular Formula: C19H24N4O4
Molecular Weight: 372.4 g/mol

ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate

CAS No.:

Cat. No.: VC19994133

Molecular Formula: C19H24N4O4

Molecular Weight: 372.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate -

Specification

Molecular Formula C19H24N4O4
Molecular Weight 372.4 g/mol
IUPAC Name ethyl 4-[4-(4-oxoquinazolin-3-yl)butanoyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H24N4O4/c1-2-27-19(26)22-12-10-21(11-13-22)17(24)8-5-9-23-14-20-16-7-4-3-6-15(16)18(23)25/h3-4,6-7,14H,2,5,8-13H2,1H3
Standard InChI Key GQLTWPWBMNISJI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CCCN2C=NC3=CC=CC=C3C2=O

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

Ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate features a quinazolinone core linked via a butanoyl chain to a piperazine ring, which is further functionalized with an ethyl carboxylate group. The quinazolinone moiety (C8_8H5_5N2_2O) contributes aromaticity and hydrogen-bonding capacity, while the piperazine ring (C4_4H8_8N2_2) introduces conformational flexibility and basicity. The ethyl ester group enhances solubility in organic solvents, a critical factor in drug formulation .

Table 1: Key Structural Features

ComponentFunctional RoleMolecular Formula Contribution
QuinazolinoneAromatic scaffold, potential kinase inhibitionC8_8H5_5N2_2O
PiperazineConformational flexibility, basicityC4_4H8_8N2_2
Butanoyl linkerSpacer for pharmacophore orientationC4_4H6_6O
Ethyl carboxylateSolubility modulationC3_3H5_5O2_2

The molecular formula is tentatively deduced as C19_{19}H24_{24}N4_4O4_4, with a molecular weight of 396.43 g/mol, based on analogous compounds .

Spectroscopic and Physicochemical Properties

While experimental data for this specific compound is scarce, its structural analogs suggest characteristic spectroscopic signatures:

  • IR Spectroscopy: Strong absorption bands for carbonyl groups (C=O) at ~1,700 cm1^{-1} and ester C-O stretches at ~1,250 cm1^{-1} .

  • NMR: Distinct signals for the quinazolinone aromatic protons (δ 7.5–8.5 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ethyl carboxylate, with limited aqueous solubility .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-[4-(4-oxoquinazolin-3(4H)-yl)butanoyl]piperazine-1-carboxylate likely follows a multi-step protocol, as demonstrated in analogous piperazine-quinazoline hybrids :

  • Formation of 4-(4-Oxoquinazolin-3(4H)-yl)Butanoic Acid:

    • Starting from quinazolinone, alkylation with 4-bromobutanoyl chloride yields the carboxylic acid precursor .

  • Activation as a Mixed Carbonate:

    • Reaction with ethyl chloroformate converts the carboxylic acid to an active carbonate intermediate, preventing undesired cyclization .

  • Piperazine Acylation:

    • The carbonate reacts with piperazine under mild basic conditions (e.g., triethylamine) to form the target compound .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
1Quinazolinone, 4-bromobutanoyl chloride, DCM, 0°C → RT65–70
2Ethyl chloroformate, Et3_3N, THF80
3Piperazine, Et3_3N, DCM, 24h50–60

Challenges and Optimizations

  • Intermediate Stability: The butanoyl chloride intermediate is prone to intramolecular cyclization, necessitating in situ activation as a carbonate .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is required to isolate the final product due to byproduct formation .

Applications in Pharmaceutical Development

Anticancer Therapeutics

Precedent compounds like gefitinib (a quinazolinone EGFR inhibitor) underscore the potential of this scaffold in oncology .

Neurological Disorders

Piperazine-containing drugs (e.g., aripiprazole) highlight applications in schizophrenia and depression .

Antibacterial Agents

Quinazolinone-piperazine hybrids could synergize mechanisms to combat multidrug-resistant pathogens .

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

CompoundKey DifferencesReported Activities
4-(4-Oxoquinazolin-3(4H)-yl)butanoic acid Carboxylic acid instead of esterAntimicrobial, kinase inhibition
Ethyl 4-[3-(4-butanoylphenoxy)propyl]piperazine-1-carboxylate Phenoxy linker vs. quinazolinoneCNS modulation (hypothesized)

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